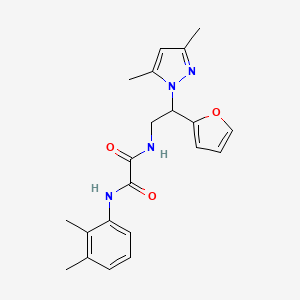

(2,4-Dimethoxyphenyl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. A catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizes easily accessible N-hetaryl ureas and alcohols . This environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates .Molecular Structure Analysis

The molecular structure of “(2,4-Dimethoxyphenyl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone” is characterized by a quinolin-2-yl group attached to a pyrrolidin-1-yl methanone group, which is further substituted with a 2,4-dimethoxyphenyl group.Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, similar compounds have been studied. For instance, a study showed that the reaction of N-hetaryl ureas and alcohols proceeds through the intermediate formation of hetaryl isocyanates .Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 378.428. Other physical and chemical properties are not available in the current resources.Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Research has demonstrated the synthesis of quinones through the oxidation of pyrrolidin-2-ones, which could provide insights into the chemical properties and potential applications of (2,4-Dimethoxyphenyl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone (Michael et al., 1990).

- Studies on quinoline synthesis, involving photocyclisation of substituted benzylidenecyclopentanone O-alkyl and O-acetyloximes, suggest possible methods for synthesizing complex structures related to this compound (Austin et al., 2007).

Electronic and Spectroscopic Analysis

- The electronic absorption, excitation, and fluorescence properties of similar compounds have been studied, providing a foundation for understanding the spectroscopic behavior of this compound (Al-Ansari, 2016).

Potential Pharmacological Applications

- Research into the conversion of related compounds into heterocyclic structures can offer insights into potential pharmacological applications and drug development processes (Mcdonald & Proctor, 1975).

- Studies on CCR4 antagonists, involving the synthesis and structure-activity relationship of aminoquinazolines, can inform potential therapeutic uses of this compound (Yokoyama et al., 2009).

Chemical Reaction Studies

- Investigations into the lithium analogue of the Emmert reaction involving pyridines can provide insights into the reactivity and potential chemical transformations of this compound (Crawforth et al., 1970).

Crystallography and Molecular Structure

- Crystallographic studies of related compounds, like podocarpa trienes, offer valuable information on the structural characteristics that could be relevant to this compound (Butcher et al., 2006).

Biological Activity

- Studies on the synthesis of alkaloids, including topoisomerase II inhibitors, provide insights into the potential biological activities and therapeutic applications of complex quinoline compounds (White et al., 1994).

Prodrug Development

- Research into cobalt(III) complexes containing cytotoxic ligands indicates potential avenues for developing prodrugs using structures similar to this compound (Chang et al., 2013).

Enzymatic and Chemical Reactions

- Investigations into the enzymatic reactions involving pyrrolo-quinoline quinol provide a context for understanding the chemical and biological interactions of similar compounds (Verwiel et al., 2005).

Orientations Futures

The future directions for the study of “(2,4-Dimethoxyphenyl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone” and similar compounds could involve further exploration of their synthesis, characterization, and potential applications. Given the wide range of biological activities exhibited by quinoline derivatives , these compounds may have potential for development into therapeutic agents for various diseases.

Propriétés

IUPAC Name |

(2,4-dimethoxyphenyl)-(3-quinolin-2-yloxypyrrolidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O4/c1-26-16-8-9-18(20(13-16)27-2)22(25)24-12-11-17(14-24)28-21-10-7-15-5-3-4-6-19(15)23-21/h3-10,13,17H,11-12,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOUJZSMPDAZVEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)N2CCC(C2)OC3=NC4=CC=CC=C4C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(4-chlorophenyl)-5-methyl-N-(pyridin-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2834480.png)

![3-fluoro-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2834481.png)

![6-(4-Cyclopropylsulfonyl-1,4-diazepan-1-yl)-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2834484.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2834487.png)

![N-[(2-methyl-1H-indol-5-yl)methyl]-2-propylpentanamide](/img/structure/B2834488.png)

![(E)-2-(4-(4-cinnamylpiperazin-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2834490.png)

![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,3-diphenylpropanamide](/img/structure/B2834491.png)

![Ethyl 7-(4-chlorophenyl)-5-methyl-2-(methylthio)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2834492.png)

![4-fluoro-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide](/img/structure/B2834497.png)

![2-amino-N-[(thiophen-2-yl)methyl]butanamide hydrochloride](/img/structure/B2834500.png)

![N-[2,2-Difluoro-2-(1-methoxycyclobutyl)ethyl]prop-2-enamide](/img/structure/B2834502.png)